molecular formula C19H21NO2 B095561 N-Propylnorapomorphine CAS No. 18426-20-5

N-Propylnorapomorphine

Cat. No. B095561
CAS RN: 18426-20-5
M. Wt: 295.4 g/mol
InChI Key: BTGAJCKRXPNBFI-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-n-Propylnorapomorphine (NPA) is an aporphine derivative dopamine agonist closely related to apomorphine . In rodents, it has been shown to produce hyperactivity, stereotypy, hypothermia, antinociception, and penile erection, among other effects .


Molecular Structure Analysis

N-Propylnorapomorphine has a molecular formula of C19H21NO2 . Its molecular weight is 295.382 g/mol . The structure is complex, with multiple rings and functional groups .


Physical And Chemical Properties Analysis

N-Propylnorapomorphine has a density of 1.2 g/cm3 and a boiling point range of 446 to 536 °C .

Scientific Research Applications

  • Potency in Inducing Stereotyped Behavior : NPA is significantly more potent than apomorphine in producing stereotyped behavior in rats. This effect is primarily due to the (-)-isomer and diminishes but does not disappear upon removal of hydroxyl groups from the catechol ring system (Schoenfeld, Neumeyer, Dafeldecker, & Roffler-Tarlov, 1975).

  • Treatment of Schizophrenia : In schizophrenia patients, NPA demonstrated significant antipsychotic action at specific dosages, especially in neuroleptic-responsive subjects. However, the antipsychotic effect was not sustained under subchronic dosage schedules, indicating a rapid-onset tolerance phenomenon (Tamminga, Gotts, Thaker, Alphs, & Foster, 1986).

  • Changes in Dopaminergic Mesolimbic System : NPA is used to assess changes in the dopaminergic mesolimbic system. Post-dopamine depletion in the nucleus accumbens, NPA-induced behavioral effects were temporarily reduced, later returning to control values and showing supersensitivity (Costall, Hui, & Naylor, 1980).

  • Lack of Receptor Reserve at Striatal Dopamine Receptors : NPA dose-dependently increases rat striatal acetylcholine (ACh) levels, and its actions support the hypothesis of differential receptor reserve at pre- vs. postsynaptic dopamine receptors in the rat striatum (Meller, Enz, & Goldstein, 1988).

  • Rotatory Behavior in Nigra-Lesioned Rats : NPA induces rotatory behavior in rats with unilateral nigral lesions. Its effects were longer-lasting and significantly increased by atropine compared to other drugs like apomorphine and levodopa (Mendez, Cotzias, Finn, & Dahl, 1975).

  • Binding to Dopamine Receptors : NPA shows specific binding to dopamine receptors in the striatum and olfactory tubercle of mice, evidenced by in vivo binding studies (Köhler, Fuxe, & Ross, 1981).

  • Potential in Parkinson's Disease Treatment : Analogues of NPA showed higher potency than apomorphine in decreasing the release of dopamine in the striatum, suggesting their potential usefulness in treating Parkinson's disease (Rodenhuis, Dijkstra, de Boer, Vermeulen, Timmerman, & Wikström, 2000).

  • D2-Selective Dopamine Agonist : 2-substituted NPA derivatives were synthesized, with some showing extraordinarily high D2 affinity and selectivity, indicating their potential as potent dopamine agonists (Baldessarini, Kula, Gao, Campbell, & Neumeyer, 1991).

  • Modification of Dopamine Release : NPA, along with selective dopamine D1 and D2 receptor agonists, modifies the release of dopamine from the nucleus accumbens, suggesting its involvement in the control of locomotor responding (Barnes, Barnes, Costall, & Naylor, 1990).

  • Parkinson's Disease Treatment and Growth Hormone Release : NPA showed significant improvement in Parkinson's patients, with some experiencing mental aberrations and release of growth hormone. It was found to be useful in treatment, especially when combined with other medications (Cotzias, Papavasiliou, Tolosa, Mendez, & Bell-Midura, 1976).

  • Stereotypic and Hypothermic Effects in Mice : NPA induces stereotypic cage-climbing and hypothermia in mice, with its hypothermic effects being significantly greater than those of apomorphine (Riffee, Wilcox, & Smith, 1979).

Mechanism of Action

N-Propylnorapomorphine acts as a dopamine agonist . Its effects on locomotion are biphasic, with low doses producing inhibition and catalepsy and high doses resulting in enhancement of activity . This is likely due to preferential activation of D2/D3 autoreceptors versus postsynaptic receptors .

Safety and Hazards

N-Propylnorapomorphine may cause drowsiness or dizziness . It should be used only in a well-ventilated area or outdoors . In case of inhalation, the person should be moved to fresh air and kept comfortable for breathing .

properties

IUPAC Name

(6aR)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14/h3-7,15,21-22H,2,8-11H2,1H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGAJCKRXPNBFI-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50939811
Record name Propylnorapomorphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Propylnorapomorphine

CAS RN

18426-20-5
Record name N-Propylnorapomorphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18426-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Propylnorapomorphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018426205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PROPYLNORAPOMORPHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH381P1BR8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Propylnorapomorphine
Reactant of Route 2
N-Propylnorapomorphine
Reactant of Route 3
N-Propylnorapomorphine
Reactant of Route 4
N-Propylnorapomorphine
Reactant of Route 5
N-Propylnorapomorphine
Reactant of Route 6
N-Propylnorapomorphine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.